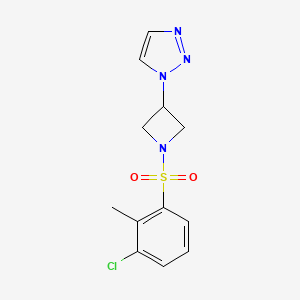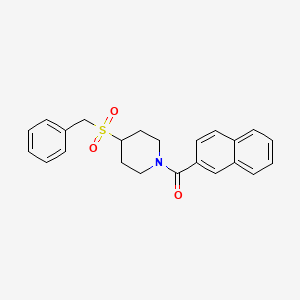
(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone, also known as BPNM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPNM is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Corrosion Inhibition
One study reviews the application of phthalocyanine, naphthalocyanine, and their derivatives as corrosion inhibitors. These compounds, due to their strong chelating ability with metallic atoms, act as excellent anticorrosive materials under both aqueous and coating conditions for various metal/electrolyte systems. Their adsorption behavior mostly follows the Langmuir adsorption isotherm, indicating their effectiveness in retarding both anodic and cathodic reactions, thus behaving as mixed-type inhibitors (C. Verma et al., 2021).
Medicinal Chemistry and Biological Activities
Another research area focuses on the biological activities of synthesized phenothiazines, which are structurally related to naphthalene derivatives. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The modifications of the tricyclic ring system, which includes naphthalene, have led to compounds with significant biological activities, suggesting their potential in drug development (K. Pluta et al., 2011).
Ligand-Receptor Interactions
Research on 5-HT(6) receptor antagonists, which are crucial in the treatment of learning and memory disorders, has identified selective antagonists with structures related to the query compound. These antagonists have shown potential in improving retention performance and enhancing cognition, highlighting the importance of structural modification in discovering new therapeutic agents (M. G. Russell & R. Dias, 2002).
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, featuring a naphthalene framework, have shown extensive potential in medicinal applications. Some derivatives have entered clinical trials as anticancer agents, and research is expanding into other diseases. These compounds interact with various biological targets via noncovalent bonds, demonstrating their versatility in drug design and diagnostic applications (Huo-Hui Gong et al., 2016).
Propriétés
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-23(21-11-10-19-8-4-5-9-20(19)16-21)24-14-12-22(13-15-24)28(26,27)17-18-6-2-1-3-7-18/h1-11,16,22H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVAWLOKFDKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzylsulfonyl)piperidin-1-yl)(naphthalen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

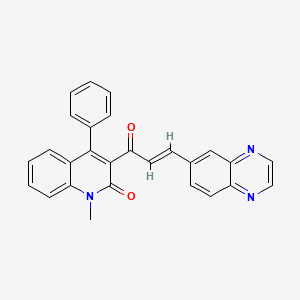
![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645535.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)
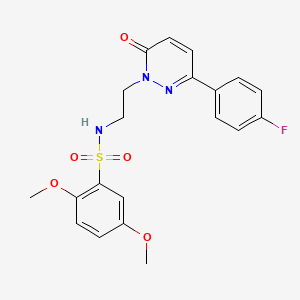
![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)
![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)
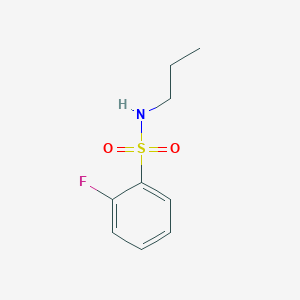
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2645550.png)
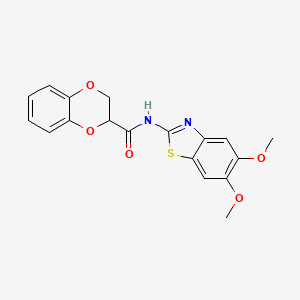
![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2645553.png)
